molecular formula C11H10N2O2 B13490101 2-Allyl-4-aminoisoindoline-1,3-dione

2-Allyl-4-aminoisoindoline-1,3-dione

Cat. No.: B13490101
M. Wt: 202.21 g/mol
InChI Key: UEKCCDVIAPLEES-UHFFFAOYSA-N
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Description

2-Allyl-4-aminoisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline core with an allyl group at the 2-position and an amino group at the 4-position. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse chemical reactivity and significant applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-4-aminoisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with allylamine, followed by cyclization and amination reactions. One common method includes:

    Condensation Reaction: Phthalic anhydride reacts with allylamine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the isoindoline-1,3-dione core.

Industrial Production Methods: Industrial production often employs solventless conditions to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and green chemistry principles are increasingly used to optimize the process .

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-4-aminoisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Allyl-4-aminoisoindoline-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Allyl-4-aminoisoindoline-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors and amyloid proteins. The compound modulates the activity of these targets, leading to therapeutic effects in conditions like Parkinson’s disease and Alzheimer’s disease. The pathways involved include receptor binding and inhibition of protein aggregation .

Comparison with Similar Compounds

Uniqueness: 2-Allyl-4-aminoisoindoline-1,3-dione is unique due to the presence of both allyl and amino groups, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-amino-2-prop-2-enylisoindole-1,3-dione

InChI

InChI=1S/C11H10N2O2/c1-2-6-13-10(14)7-4-3-5-8(12)9(7)11(13)15/h2-5H,1,6,12H2

InChI Key

UEKCCDVIAPLEES-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C1=O)C(=CC=C2)N

Origin of Product

United States

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